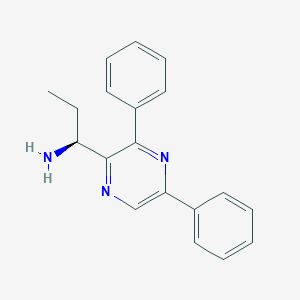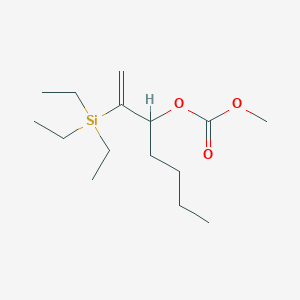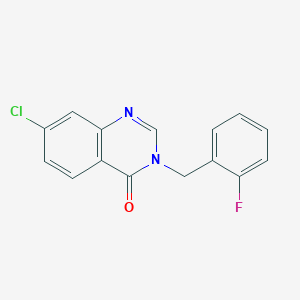![molecular formula C16H17NO2S B11840624 Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 97401-87-1](/img/structure/B11840624.png)
Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Tolyl)-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a p-tolyl group and a tosyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolyl)-1-tosylaziridine typically involves the reaction of p-toluidine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting p-tolylsulfonamide is then treated with a suitable aziridination reagent, such as chloramine-T, to form the aziridine ring.
Industrial Production Methods: While specific industrial production methods for 2-(p-Tolyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using the aforementioned reagents and conditions. The process may be optimized for yield and purity through careful control of reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolyl)-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under mild conditions.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products:
Nucleophilic Substitution: Produces ring-opened products with various functional groups.
Oxidation: Yields sulfoxides or sulfones.
Reduction: Results in amines.
Scientific Research Applications
2-(p-Tolyl)-1-tosylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-1-tosylaziridine involves its high reactivity due to the strained aziridine ring. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Aziridine: The parent compound of the aziridine class, known for its high reactivity.
N-Tosylaziridine: Similar to 2-(p-Tolyl)-1-tosylaziridine but lacks the p-tolyl group.
p-Tolylaziridine: Contains the p-tolyl group but lacks the tosyl group.
Uniqueness: 2-(p-Tolyl)-1-tosylaziridine is unique due to the presence of both the p-tolyl and tosyl groups, which confer specific reactivity and properties
Properties
CAS No. |
97401-87-1 |
|---|---|
Molecular Formula |
C16H17NO2S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO2S/c1-12-3-7-14(8-4-12)16-11-17(16)20(18,19)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 |
InChI Key |
QMMMKYDTYQGUNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)
![9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B11840549.png)


![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)

![9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11840574.png)


![2-(4-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11840589.png)
![1-[(1,2,4-Thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B11840595.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11840615.png)

